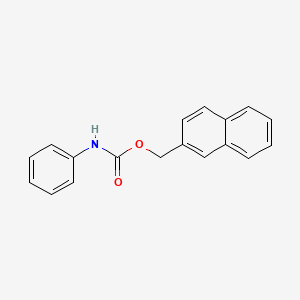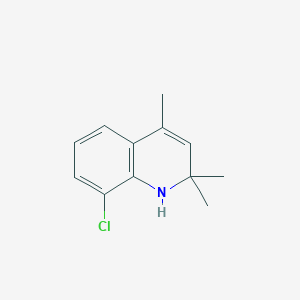
8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 8-chloro-1,2-dihydro-2,2,4-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. This compound is significant due to its versatile applications in various fields, including industrial and synthetic organic chemistry .
準備方法
The synthesis of quinoline derivatives, including 8-chloro-1,2-dihydro-2,2,4-trimethylquinoline, can be achieved through several methods. Classical synthesis protocols such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods are commonly used . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . Industrial production methods typically focus on optimizing yield and minimizing environmental impact.
化学反応の分析
Quinoline, 8-chloro-1,2-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For example, it can react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various drugs and bioactive molecules . In biology and medicine, it has been studied for its potential pharmacological activities, including anticancer, antimicrobial, and antiviral properties . In industry, it is used as an antioxidant in rubber and latex products .
作用機序
The mechanism of action of quinoline, 8-chloro-1,2-dihydro-2,2,4-trimethyl- involves its interaction with various molecular targets and pathways. It can form salts with acids and participate in both electrophilic and nucleophilic substitution reactions . The specific molecular targets and pathways depend on the context of its use, such as its role in drug development or industrial applications.
類似化合物との比較
Quinoline, 8-chloro-1,2-dihydro-2,2,4-trimethyl- can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and 2-chloroquinoline-3-carbaldehyde . These compounds share similar structural features but differ in their specific functional groups and resulting properties. For example, 4-hydroxy-2-quinolones are known for their pharmaceutical applications, while 2-chloroquinoline-3-carbaldehyde is used in various synthetic reactions .
特性
CAS番号 |
7087-80-1 |
|---|---|
分子式 |
C12H14ClN |
分子量 |
207.70 g/mol |
IUPAC名 |
8-chloro-2,2,4-trimethyl-1H-quinoline |
InChI |
InChI=1S/C12H14ClN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-7,14H,1-3H3 |
InChIキー |
OMWKZDJMMWLMNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(NC2=C1C=CC=C2Cl)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


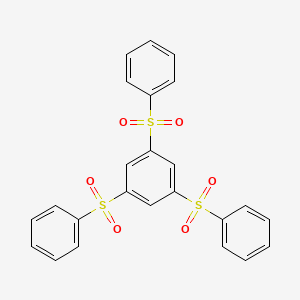
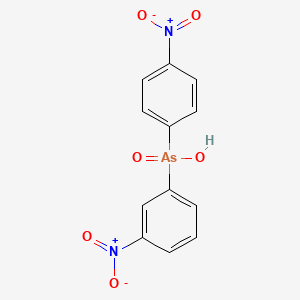
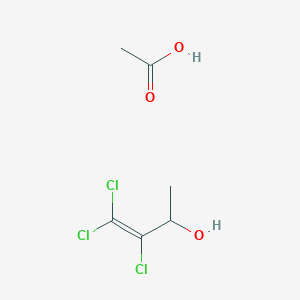
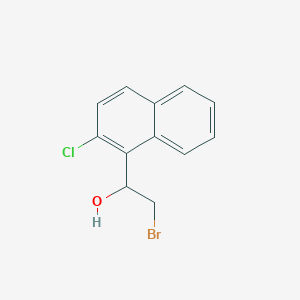
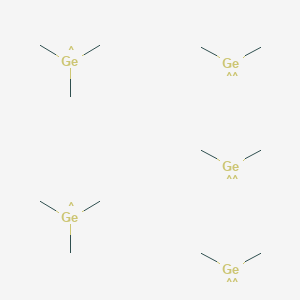
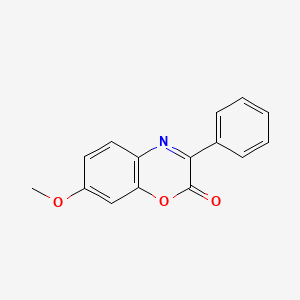
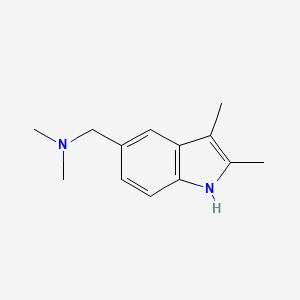
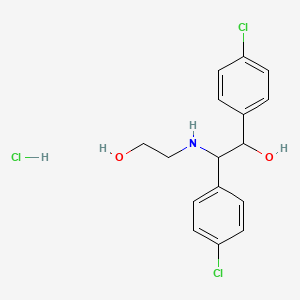
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)
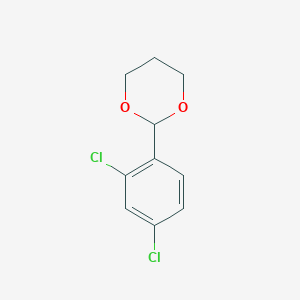
![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)
